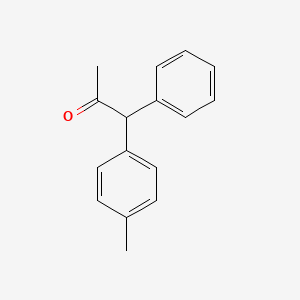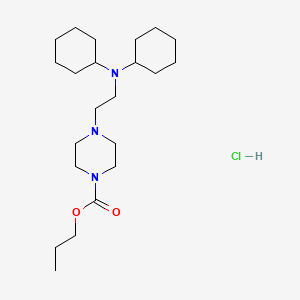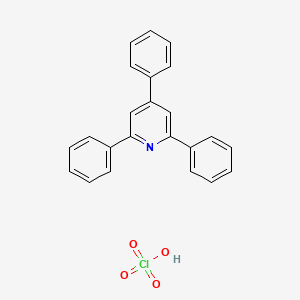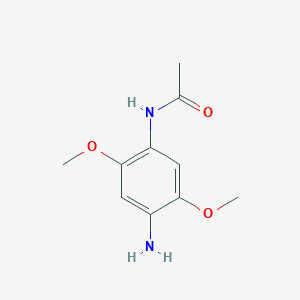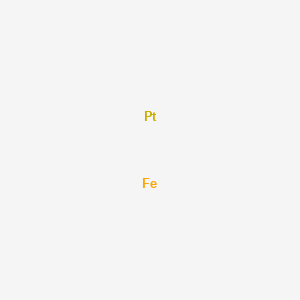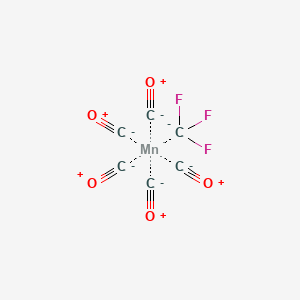
Manganese, pentacarbonyl(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese, pentacarbonyl(trifluoromethyl)- is an organometallic compound with the molecular formula C₆F₃MnO₅. It is a member of the transition metal carbonyl family, which are compounds containing carbon monoxide ligands bound to a transition metal. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of manganese, pentacarbonyl(trifluoromethyl)- typically involves the reaction of manganese pentacarbonyl bromide with trifluoromethylating agents. One common method is the photolysis of dimanganese decacarbonyl in the presence of trifluoromethyl iodide, which produces the desired compound under controlled conditions . Industrial production methods are less common due to the specialized nature of the compound, but laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Manganese, pentacarbonyl(trifluoromethyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form manganese hydrides or other lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of manganese complexes with different ligands.
Scientific Research Applications
Manganese, pentacarbonyl(trifluoromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which manganese, pentacarbonyl(trifluoromethyl)- exerts its effects involves the release of carbon monoxide and the formation of reactive manganese species. These species can interact with various molecular targets, including enzymes and cellular membranes, leading to a range of biological effects. The compound’s ability to generate radicals also plays a significant role in its reactivity and applications .
Comparison with Similar Compounds
Manganese, pentacarbonyl(trifluoromethyl)- can be compared to other transition metal carbonyls such as iron pentacarbonyl and nickel tetracarbonyl. While all these compounds share the presence of carbon monoxide ligands, manganese, pentacarbonyl(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics . Similar compounds include:
Iron pentacarbonyl (Fe(CO)₅): Known for its use in the production of pure iron and as a catalyst in organic synthesis.
Nickel tetracarbonyl (Ni(CO)₄): Used in the Mond process for nickel purification and as a reagent in organic chemistry.
Dimanganese decacarbonyl (Mn₂(CO)₁₀): Used as a precursor in the synthesis of various manganese carbonyl complexes.
Properties
CAS No. |
13601-14-4 |
|---|---|
Molecular Formula |
C6F3MnO5- |
Molecular Weight |
263.99 g/mol |
IUPAC Name |
carbon monoxide;manganese;trifluoromethane |
InChI |
InChI=1S/CF3.5CO.Mn/c2-1(3)4;5*1-2;/q-1;;;;;; |
InChI Key |
PUWKUSYXKWQUHU-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-](F)(F)F.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
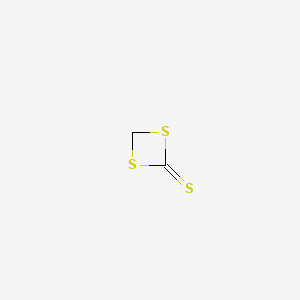
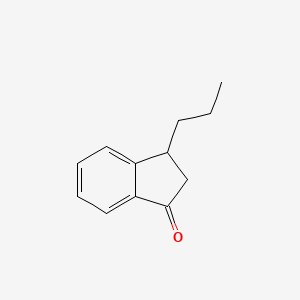
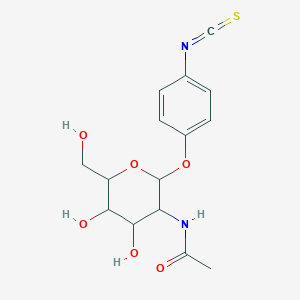
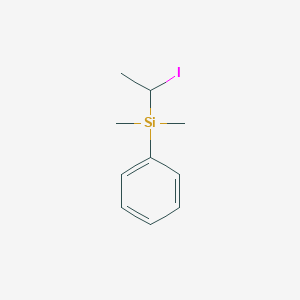
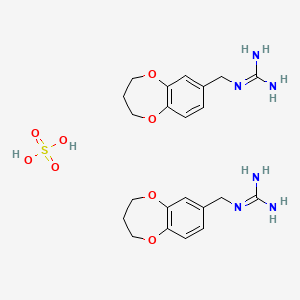
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
